2-Norbornanethiol Acetate
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Overview
Description
2-Norbornanethiol Acetate, also known as S-bicyclo[2.2.1]hept-2-yl ethanethioate, is an organic compound with the molecular formula C₉H₁₄OS and a molecular weight of 170.272 g/mol . This compound is characterized by its unique bicyclic structure, which includes a norbornane skeleton with a thiol acetate functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Norbornanethiol Acetate typically involves the reaction of norbornene with thiol acetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the addition of the thiol group to the norbornene ring. The reaction conditions often include moderate temperatures and inert atmospheres to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction is monitored using various analytical techniques, such as gas chromatography and mass spectrometry, to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Norbornanethiol Acetate undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetate group can be reduced to form the corresponding alcohol.
Substitution: The acetate group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding alcohols.
Substitution: Various substituted norbornane derivatives.
Scientific Research Applications
2-Norbornanethiol Acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Norbornanethiol Acetate involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The acetate group can undergo hydrolysis to release acetic acid, which can further participate in biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Norbornene: A related compound with a similar bicyclic structure but lacking the thiol acetate functional group.
Norbornane: The parent hydrocarbon of 2-Norbornanethiol Acetate.
Norbornyl Acetate: A compound with an acetate group attached to the norbornane skeleton.
Uniqueness
This compound is unique due to its combination of a norbornane skeleton with a thiol acetate functional group. This combination imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C9H16O2S |
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Molecular Weight |
188.29 g/mol |
IUPAC Name |
acetic acid;bicyclo[2.2.1]heptane-2-thiol |
InChI |
InChI=1S/C7H12S.C2H4O2/c8-7-4-5-1-2-6(7)3-5;1-2(3)4/h5-8H,1-4H2;1H3,(H,3,4) |
InChI Key |
FGBSRYFIXGSUBW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1CC2CC1CC2S |
Origin of Product |
United States |
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